2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride
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Overview
Description
2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a dichlorophenyl group and a phenylethylamine moiety, making it a versatile compound for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with phenylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or ethylamine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various substituted phenylethylamines, ketones, and carboxylic acids, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,4-Dichlorophenylhydrazine Hydrochloride
- 2,4-Dichlorophenylhydrazine Hydrochloride
- 4-Fluorophenylhydrazine Hydrochloride
Uniqueness
What sets 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride apart is its specific dichlorophenyl and phenylethylamine structure, which imparts unique chemical and biological properties. This makes it particularly valuable for targeted research applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10;/h1-8,12H,9,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPXTGANILONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592061 |
Source
|
Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-57-7 |
Source
|
Record name | Benzeneethanamine, 3,4-dichloro-β-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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